[(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
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Overview
Description
[(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a hydrazinylidene group, and a hydroxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the indole ring system This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Chemical Reactions Analysis
Types of Reactions
[(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the hydrazinylidene group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester with a similar keto-enol tautomerism.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.
Disilanes: Organosilicon compounds with unique electronic structures similar to [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid.
Uniqueness
This compound is unique due to its combination of an indole ring, a hydrazinylidene group, and a hydroxyphenyl moiety. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C17H13N3O5 |
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Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-[2-hydroxy-3-[(2-hydroxybenzoyl)diazenyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H13N3O5/c21-13-8-4-2-6-11(13)16(24)19-18-15-10-5-1-3-7-12(10)20(17(15)25)9-14(22)23/h1-8,21,25H,9H2,(H,22,23) |
InChI Key |
KEQURQCGGIJAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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